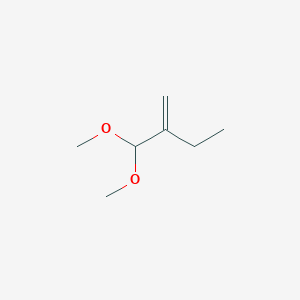
2-(Dimethoxymethyl)but-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethoxymethyl)but-1-ene is an organic compound belonging to the class of alkenes. Alkenes are hydrocarbons that contain at least one carbon-carbon double bond, making them unsaturated hydrocarbons. This particular compound features a butene backbone with a dimethoxymethyl substituent, which significantly influences its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-(Dimethoxymethyl)but-1-ene can be achieved through various synthetic routes. One common method involves the dehydration of alcohols. For instance, the dehydration of butan-2-ol using an acid catalyst such as concentrated sulfuric acid or phosphoric acid can yield butenes, including this compound . The reaction typically requires heating the alcohol with the acid catalyst at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar dehydration processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product. Additionally, the purification of the product may involve distillation and other separation techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethoxymethyl)but-1-ene, like other alkenes, undergoes various types of chemical reactions, including:
Addition Reactions: The carbon-carbon double bond in alkenes makes them susceptible to addition reactions.
Hydrogenation: Alkenes can be hydrogenated to form alkanes in the presence of a catalyst such as palladium or platinum.
Oxidation: Alkenes can be oxidized to form epoxides or diols, depending on the reagents and conditions used.
Common Reagents and Conditions
Bromine: Used in addition reactions to form dibromo compounds.
Hydrogen: Used in hydrogenation reactions with catalysts like palladium or platinum.
Oxidizing Agents: Such as potassium permanganate or osmium tetroxide for oxidation reactions.
Major Products Formed
Dibromo Compounds: Formed from the addition of bromine.
Alkanes: Formed from hydrogenation.
Epoxides and Diols: Formed from oxidation reactions.
Applications De Recherche Scientifique
2-(Dimethoxymethyl)but-1-ene has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Dimethoxymethyl)but-1-ene involves its reactivity with various chemical species. The carbon-carbon double bond in the compound is a key site for electrophilic addition reactions. For example, in the presence of bromine, the double bond undergoes electrophilic addition to form a bromonium ion intermediate, which is then attacked by a bromide ion to yield the dibromo product . This mechanism highlights the compound’s ability to participate in addition reactions due to the presence of the double bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
But-1-ene: A simple alkene with a similar structure but without the dimethoxymethyl substituent.
But-2-ene: Another isomer of butene with the double bond in a different position.
Dimethoxymethane: A related compound with a similar substituent but different overall structure.
Uniqueness
2-(Dimethoxymethyl)but-1-ene is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical properties and reactivity compared to other butenes
Propriétés
Numéro CAS |
73210-67-0 |
|---|---|
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
2-(dimethoxymethyl)but-1-ene |
InChI |
InChI=1S/C7H14O2/c1-5-6(2)7(8-3)9-4/h7H,2,5H2,1,3-4H3 |
Clé InChI |
WBZIMWTYFPHTPT-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C)C(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


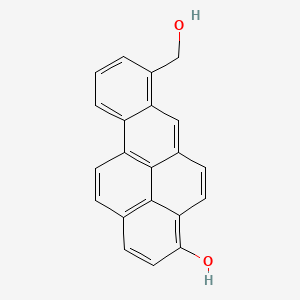
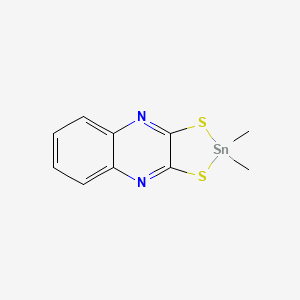
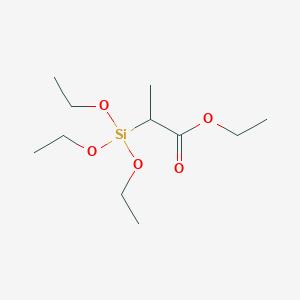

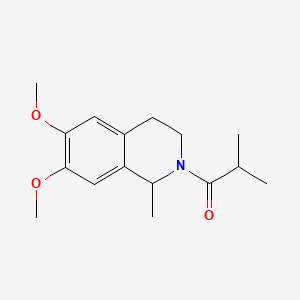
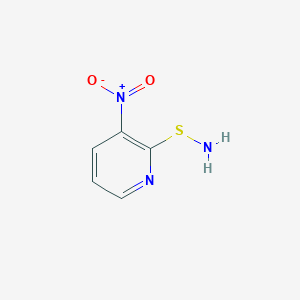
![{3-[(2-Methoxypropan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14441780.png)
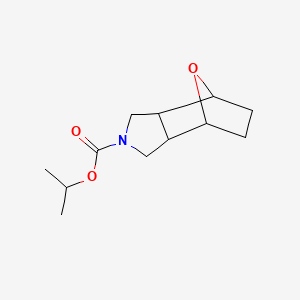

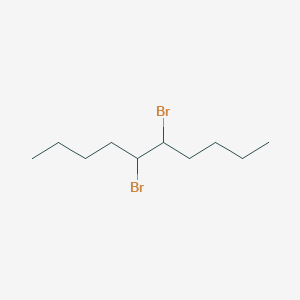
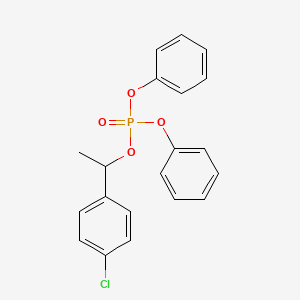
![2-(4-methylpiperazin-1-yl)benzo[cd]indole;dihydrochloride](/img/structure/B14441819.png)

![4-[(4-Bromophenyl)methoxy]-3,5-diiodo-1-methylpyridin-2(1H)-one](/img/structure/B14441839.png)
